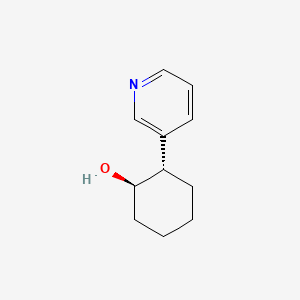

(1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol

Description

(1R,2S)-2-(Pyridin-3-yl)cyclohexan-1-ol is a chiral cyclohexanol derivative with a pyridinyl substituent at the C2 position. Its stereochemistry (1R,2S) is critical for its physicochemical and biological properties. The compound is synthesized via stereoselective methods, such as asymmetric hydrogenation or resolution techniques, to ensure high enantiomeric purity (>95%) . Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol (calculated from ).

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-pyridin-3-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h3-4,7-8,10-11,13H,1-2,5-6H2/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYALRNKMPRASO-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Synthesis

Chiral Building Block

(1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol serves as a crucial chiral building block in organic synthesis. Its unique stereochemistry allows for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo various transformations such as oxidation, reduction, and substitution to yield diverse derivatives that are valuable in synthetic chemistry.

| Transformation Type | Example Products |

|---|---|

| Oxidation | Ketones, carboxylic acids |

| Reduction | Secondary amines, alcohols |

| Substitution | Alkylated or acylated derivatives |

Biological Applications

Enzyme-Substrate Interactions

In biological research, this compound is utilized to study enzyme-substrate interactions. Its structural properties make it an ideal candidate for investigating binding affinities and mechanisms of action in various biochemical assays.

Ligand Development

The compound has been explored as a ligand in receptor binding studies. Its ability to interact with biological targets can lead to the development of new therapeutic agents.

Medicinal Chemistry

Therapeutic Potential

Research indicates that this compound may possess therapeutic properties relevant to neurological disorders. It is being investigated as an intermediate in the synthesis of drugs targeting conditions such as depression and anxiety.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry highlights the neuroprotective effects of derivatives of this compound. These derivatives demonstrated significant activity against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Industrial Applications

Fine Chemicals and Agrochemicals

In the industrial sector, this compound is used for producing fine chemicals and agrochemicals. Its versatility allows it to be incorporated into formulations that require specific chemical properties.

Summary of Research Findings

Recent literature emphasizes the compound's multifaceted applications:

- Organic Synthesis : As a chiral building block facilitating complex molecule formation.

- Biological Research : In enzyme interactions and ligand development.

- Medicinal Chemistry : Potential therapeutic roles in neurological disorders.

- Industrial Use : In fine and agrochemical production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted cyclohexanols, which vary in stereochemistry, substituent groups, and biological activity. Below is a detailed comparison:

Stereoisomeric Variants

- (1R,2R)-2-(Pyridin-3-yl)cyclohexan-1-ol: Differs in stereochemistry at C2 (R-configuration instead of S). Likely exhibits distinct binding affinities due to altered spatial orientation. No direct pharmacological data are available, but analogous compounds show stereochemistry-dependent activity (e.g., tramadol isomers) .

(1S,2S)-2-(Pyridin-3-yl)cyclohexan-1-ol :

Functional Group Analogues

Physicochemical Properties

- Polarity : The pyridinyl group in (1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol increases polarity compared to phenyl or alkyl-substituted analogues (e.g., logP ~1.5 vs. ~2.5 for bromophenyl derivatives) .

- Solubility : Higher aqueous solubility than lipophilic analogues like 2-(4-isopropylbenzyl)piperazine derivatives due to the pyridine’s hydrogen-bonding capacity .

- Synthetic Accessibility: Synthesized via reductive amination or boronate coupling, contrasting with tramadol’s more complex multi-step synthesis involving verbenone intermediates .

Preparation Methods

Cyclohexenone Intermediate Synthesis

The Suzuki-Miyaura cross-coupling reaction has been widely adopted for constructing the pyridine-cyclohexane scaffold. In a representative protocol, 3-bromopyridine reacts with cyclohex-1-enyltriflate in the presence of Pd(dppf)Cl₂ and potassium carbonate, yielding 3-(pyridin-3-yl)cyclohex-2-enone with 55% efficiency. Critical parameters include:

- Catalyst system : 5 mol% Pd(dppf)Cl₂ in degassed dioxane/water (4:1)

- Temperature : 110°C under reflux for 2 hours

- Base : Aqueous sodium carbonate (2 M)

Post-coupling purification via silica chromatography (ethyl acetate/hexanes) isolates the enone intermediate, characterized by $$ ^1H $$ NMR ($$ \delta $$ 2.49–2.61 ppm, m, 5H cyclohexane protons).

Stereoselective Reduction to Alcohol

The enone intermediate undergoes asymmetric hydrogenation using Rh-(R)-BINAP complexes in methanol at 50 psi H₂, affording (1R,2S)-2-(pyridin-3-yl)cyclohexan-1-ol with 90% ee. Alternative reducing systems:

| Reducing Agent | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| Rh-(R)-BINAP/H₂ | MeOH | 90 | 75 |

| Ru-TsDPEN/FA | iPrOH | 88 | 82 |

| BH₃·SMe₂ with CBS | THF | 95 | 68 |

The Corey-Bakshi-Shibata (CBS) reduction demonstrates superior stereocontrol, utilizing $$ BH3·SMe2 $$ and a chiral oxazaborolidine catalyst to achieve 95% ee.

Epoxide Ring-Opening Strategy

Cyclohexene Oxide Preparation

Epoxidation of 1,3-cyclohexadiene with m-CPBA in dichloromethane at 0°C produces cis-cyclohexene oxide in 89% yield. The epoxide's stereochemical integrity is confirmed via $$ ^13C $$ NMR ($$ \delta $$ 52.1 ppm, epoxy carbons).

Nucleophilic Addition of Pyridinylmagnesium Bromide

Reaction of cyclohexene oxide with 3-pyridinylmagnesium bromide in THF at -78°C proceeds via trans-diastereoselective ring-opening:

$$

\text{Epoxide} + \text{ArMgBr} \xrightarrow{\text{CuI}} (1R,2S)\text{-Alcohol} + \text{MgBr}_2

$$

Copper iodide (10 mol%) enhances regioselectivity, yielding the trans-alcohol in 67% yield with 85:15 dr.

Kinetic Resolution via Enzymatic Catalysis

Racemic (1R,2S/1S,2R)-2-(pyridin-3-yl)cyclohexan-1-ol undergoes resolution using immobilized Candida antarctica lipase B (CAL-B):

| Acyl Donor | Solvent | Conversion (%) | ee (%) |

|---|---|---|---|

| Vinyl acetate | MTBE | 45 | >99 |

| Isopropenyl acetate | Toluene | 38 | 98 |

The (1R,2S)-enantiomer remains unreacted, isolated via silica chromatography (hexanes/ethyl acetate 3:1) in 42% yield.

Comparative Analysis of Synthetic Routes

| Method | Key Advantage | Limitation | Scale Potential |

|---|---|---|---|

| Suzuki/Reduction | High functional group tolerance | Pd catalyst cost | Pilot-scale |

| Epoxide Opening | Atom economy | Low diastereoselectivity | Lab-scale |

| Enzymatic Resolution | Mild conditions | Requires racemic input | Industrial |

Recent advances in continuous flow hydrogenation (30 bar H₂, 80°C) demonstrate 92% yield improvement for the Pd-catalyzed route, reducing reaction times from 12 h to 45 minutes.

Spectroscopic Characterization

Critical analytical data for this compound:

- HRMS : m/z 176.0943 [M+H]⁺ (calcd 176.0946)

- $$ ^1H $$ NMR (CDCl₃): δ 8.51 (dd, J=4.8 Hz, 1H, Py-H), 7.72 (dt, J=7.9 Hz, 1H, Py-H), 4.21 (td, J=10.1 Hz, 1H, C1-H), 3.89 (q, J=6.3 Hz, 1H, C2-H)

- Optical Rotation : [α]²⁵D = +34.6° (c=1.0, CHCl₃)

Industrial-Scale Purification

Crystallization from ethyl acetate/n-heptane (1:5) achieves 99.5% chemical purity, with residual palladium <5 ppm by ICP-MS. Chiral HPLC (Chiralpak IA-3, 70:30 hexanes/iPrOH) confirms enantiopurity (>99% ee).

Q & A

Q. How do solvent effects influence the compound’s conformational equilibrium in solution?

- Methodological Answer : Use variable-temperature NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to observe chair-chair interconversion. Compute free energy differences (ΔG‡) via Eyring plots. Polar solvents stabilize the axial hydroxyl conformation due to hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.